molecular formula C21H20ClN3O3 B10816757 1-{[5-(4-Chlorophenyl)isoxazol-3-yl]carbonyl}-4-(2-methoxyphenyl)piperazine

1-{[5-(4-Chlorophenyl)isoxazol-3-yl]carbonyl}-4-(2-methoxyphenyl)piperazine

Cat. No.: B10816757
M. Wt: 397.9 g/mol
InChI Key: FCHZFERVLGNYKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[5-(4-Chlorophenyl)isoxazol-3-yl]carbonyl}-4-(2-methoxyphenyl)piperazine is a chemical research reagent with a molecular formula of C21H20ClN3O3 and a molecular weight of 397.86 g/mol . This compound features a complex structure that combines an isoxazole ring, a 4-chlorophenyl group, and a 2-methoxyphenyl piperazine moiety. While specific pharmacological data for this exact molecule is not fully detailed in the public domain, its structural framework is of significant interest in medicinal chemistry research. Compounds containing the 2-methoxyphenylpiperazine group are well-studied pharmacophores, particularly in neuroscience. Research indicates that this group is a key component in developing high-affinity and selective ligands for dopamine D3 receptors . For instance, structurally related compounds in this class have demonstrated nanomolar affinity (Ki) for the human D3 receptor and exceptional selectivity (over 100-fold) over other dopamine receptor subtypes like D2 . This makes such compounds valuable research tools for investigating the D3 receptor's role in neuropsychiatric disorders, such as drug addiction and Parkinson's disease, without the confounding effects of D2 receptor activity . The integration of the 5-aryl-isoxazole carbonyl group may further modulate the compound's physical properties and binding characteristics, potentially contributing to blood-brain barrier penetrability—a critical factor for in vivo central nervous system (CNS) research . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic use. Researchers are responsible for handling this compound in accordance with their institution's safety protocols.

Properties

IUPAC Name

[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3/c1-27-19-5-3-2-4-18(19)24-10-12-25(13-11-24)21(26)17-14-20(28-23-17)15-6-8-16(22)9-7-15/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCHZFERVLGNYKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydroxylamine with α,β-Unsaturated Ketones

A modified Claisen-Schmidt condensation forms the chalcone intermediate, which reacts with hydroxylamine HCl to yield the isoxazole ring.

Example Protocol

  • Chalcone Formation :

    • 4-Chlorobenzaldehyde (1.0 equiv) reacts with acetylacetone (1.2 equiv) in ethanol under basic conditions (NaOH, 0°C → RT, 12 hr).

    • Yield: ~85% (reported for analogous systems).

  • Isoxazole Cyclization :

    • Chalcone (1.0 equiv) + hydroxylamine HCl (1.5 equiv) in ethanol/water (3:1), refluxed at 80°C for 6 hr.

    • Yield: 70–80%.

Ultrasound-Assisted Synthesis

InCl3-catalyzed cyclization under ultrasound irradiation (40°C, 20 min) enhances reaction efficiency, as demonstrated for related isoxazoles.

Preparation of 4-(2-Methoxyphenyl)piperazine

The piperazine derivative is synthesized via nucleophilic aromatic substitution or reductive amination:

Substitution on Piperazine

  • Methoxyphenyl Introduction :

    • Piperazine (1.0 equiv) reacts with 2-methoxyiodobenzene (1.1 equiv) in DMF at 120°C for 24 hr, using CuI as a catalyst.

    • Yield: ~60% (based on patent data for analogous arylations).

Coupling Reactions to Form the Target Compound

The final step involves coupling the isoxazole-3-carboxylic acid derivative with 4-(2-methoxyphenyl)piperazine:

Acyl Chloride Method

  • Acid Chloride Formation :

    • 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid (1.0 equiv) reacts with thionyl chloride (2.0 equiv) in dry DCM (0°C → RT, 2 hr).

  • Amide Coupling :

    • Acid chloride (1.0 equiv) + 4-(2-methoxyphenyl)piperazine (1.2 equiv) in DCM with triethylamine (2.0 equiv), stirred at RT for 12 hr.

    • Yield: 75–85% (extrapolated from similar piperazine acylations).

Carbodiimide-Mediated Coupling

  • Reagents : EDCl (1.5 equiv), HOBt (1.5 equiv), DMF, RT, 24 hr.

  • Yield : 80–90% (reported for morpholino methanone analogs).

Optimization and Catalytic Methods

Solvent and Catalyst Screening

ConditionCatalystSolventTemperatureYield (%)Source
Acyl chlorideNoneDCMRT75–85
EDCl/HOBtNoneDMFRT80–90
Ultrasound-assistedInCl350% EtOH40°C90*

*Yield for analogous heterocycle synthesis under ultrasound.

Green Chemistry Approaches

  • Aqueous EtOH : 50% ethanol under ultrasound reduces reaction time to 20 min.

  • Recyclability : InCl3 can be recovered and reused without significant loss in activity.

Analytical Characterization

  • Spectroscopic Data :

    • 1H NMR (400 MHz, CDCl3): δ 7.65 (d, J = 8.4 Hz, 2H, Ar–H), 6.95 (m, 4H, Ar–H), 4.10 (s, 2H, CO–N), 3.85 (s, 3H, OCH3).

    • IR (KBr) : 1650 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).

  • X-ray Crystallography :

    • Monoclinic crystal system (P21/c), confirming chair conformation of piperazine and planar isoxazole .

Chemical Reactions Analysis

1-{[5-(4-Chlorophenyl)isoxazol-3-yl]carbonyl}-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues in AChE Inhibition

  • Compound 68 (Saeedi et al., ):
    • Structure : 5-(2-Chlorophenyl)isoxazole-3-carbonyl linked to 4-phenylpiperazine.
    • Activity : Exhibited potent AChE inhibition comparable to donepezil, a reference drug for Alzheimer’s disease.
    • Comparison : The target compound’s 4-chlorophenyl substituent (vs. 2-chlorophenyl in Compound 68) may enhance steric or electronic interactions with AChE’s catalytic site. Additionally, the 2-methoxyphenyl group on the piperazine (vs. phenyl in Compound 68) could improve binding affinity due to increased electron-donating effects .

Cytotoxicity and Substitution Effects

  • Propanamide Derivatives ():
    • Compound 18 (phenylpiperazine derivative): Higher cytotoxicity.
    • Compound 19 (2-methoxyphenylpiperazine derivative): Reduced cytotoxicity.
    • Key Insight : The 2-methoxyphenyl group on the piperazine ring may lower cytotoxicity compared to phenylpiperazine, suggesting a trade-off between activity and toxicity depending on the target pathway .

Enzyme Inhibition (IDH1)

  • IDH1 Inhibitor (): Structure: Incorporates 4-(2-methoxyphenyl)piperazine as part of a sulfonamide-based inhibitor. Activity: IC50 <1 µM against mutant IDH1-R132H.

Receptor Binding and Neurological Activity

  • 5-HT1A Ligands ():

    • Structure : Piperazine derivatives with 2-methoxyphenyl groups linked via propyl chains.
    • Activity : Demonstrated significant serotonin receptor (5-HT1A) affinity.
    • Implication : The target compound’s 2-methoxyphenylpiperazine group may confer affinity for neurological receptors, though its isoxazole-carbonyl linker could alter selectivity .
  • Dopamine D2 Receptor Ligands ():

    • Compound with 2-methoxyphenylpiperazine : Exhibited high dopamine D2 receptor affinity.
    • Structural Relevance : The 2-methoxyphenyl group enhances receptor interactions, suggesting the target compound could be explored for neuropsychiatric applications .

Antibacterial Activity

  • Cinnamyl-Piperazine Derivatives (–12): Structure: 4-(2-methoxyphenyl)piperazine linked to cinnamyl groups. Activity: Potent antibacterial effects against Gram-positive and Gram-negative bacteria.

Biological Activity

The compound 1-{[5-(4-Chlorophenyl)isoxazol-3-yl]carbonyl}-4-(2-methoxyphenyl)piperazine (C21H20ClN3O3) is a piperazine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound features a piperazine ring substituted with an isoxazole moiety and a methoxyphenyl group. Its chemical properties can be summarized as follows:

PropertyValue
Molecular FormulaC21H20ClN3O3
Molecular Weight393.85 g/mol
CAS NumberNot available
SolubilitySoluble in organic solvents

1. Anticancer Activity

Research indicates that piperazine derivatives, including this compound, exhibit significant anticancer properties. A study found that similar derivatives showed potent cytotoxic effects against various cancer cell lines, with IC50 values indicating strong activity (Zhang et al., 2014). The presence of the methoxy group was noted to enhance the anticancer activity by improving solubility and bioavailability.

2. Acetylcholinesterase Inhibition

This compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. Virtual screening studies revealed that piperazine derivatives bind effectively to both the peripheral anionic site and the catalytic site of AChE, suggesting potential therapeutic applications in treating cognitive disorders (Varadaraju et al., 2013).

3. Antimicrobial Properties

The compound's antimicrobial activity has also been investigated. Studies have shown that piperazine derivatives can inhibit bacterial growth, with some compounds demonstrating lower IC50 values than standard antibiotics (El-Din et al., 2015). The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways.

Case Study 1: Antitumor Efficacy

A recent study focused on the antitumor efficacy of various piperazine derivatives, including our compound of interest. It was found that compounds with similar structural motifs exhibited IC50 values ranging from 1.61 µg/mL to 2.14 µg/mL against human glioblastoma cells, indicating promising potential for further development as anticancer agents (Kumar et al., 2009).

Case Study 2: Enzyme Inhibition

In a comparative study, several piperazine derivatives were synthesized and tested for their AChE inhibitory activity. The compound exhibited significant inhibition, with a reported IC50 value lower than that of traditional AChE inhibitors, suggesting it could serve as a lead compound for developing new treatments for Alzheimer's disease (Mohan et al., 2014).

The biological activities of 1-{[5-(4-Chlorophenyl)isoxazol-3-yl]carbonyl}-4-(2-methoxyphenyl)piperazine can be attributed to several mechanisms:

  • Enzyme Inhibition : The isoxazole moiety plays a crucial role in binding to enzyme active sites.
  • Cell Cycle Arrest : Some studies suggest that this compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, causing disruption.

Q & A

Basic Question: What synthetic routes are recommended for preparing this compound?

Methodological Answer:
The synthesis of this piperazine derivative typically involves multi-step coupling reactions and functional group transformations . Key steps include:

  • Isoxazole Ring Formation : Cyclization of a β-diketone intermediate with hydroxylamine under acidic conditions to form the 5-(4-chlorophenyl)isoxazole-3-carboxylic acid moiety .
  • Piperazine Functionalization : Coupling of the isoxazole carbonyl group with 4-(2-methoxyphenyl)piperazine via amide bond formation using activating agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) or N-hydroxysuccinimide (NHS) .
  • Optimization : Reaction conditions (e.g., anhydrous solvents like DMF, temperature control at 0–25°C) are critical to minimize side reactions such as hydrolysis or racemization .

Example Protocol (Adapted from ):

StepReaction TypeReagents/ConditionsYield (%)
1Isoxazole synthesisNH2OH·HCl, EtOH, reflux60–70
2Carboxylic acid activationEDC, NHS, DMF, 0°C → RT85–90
3Amide coupling with piperazine4-(2-Methoxyphenyl)piperazine, DIPEA70–75

Basic Question: How is the compound’s structure validated experimentally?

Methodological Answer:
Structural confirmation requires multi-technique analysis :

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Signals for the isoxazole ring (δ 6.5–7.2 ppm for aromatic protons; δ 160–165 ppm for carbonyl carbons) and piperazine (δ 3.0–3.5 ppm for N-CH2 groups) .
    • 2D NMR (COSY, HSQC) : Confirms connectivity between the isoxazole, piperazine, and methoxyphenyl groups .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~424) .
  • X-ray Crystallography : Resolves π-stacking interactions between aromatic rings and hydrogen-bonding patterns (e.g., C–H⋯O bonds in piperazine derivatives) .

Advanced Question: How can computational methods resolve electronic properties and reactivity?

Methodological Answer:
Density Functional Theory (DFT) is used to predict:

  • Electrostatic Potential (MESP) : Identifies nucleophilic/electrophilic sites (e.g., electron-deficient isoxazole carbonyl vs. electron-rich methoxyphenyl group) .
  • Frontier Molecular Orbitals (HOMO-LUMO) : Calculates energy gaps (~4.5 eV) to assess stability and charge-transfer interactions .
  • Natural Bond Orbital (NBO) Analysis : Quantifies hyperconjugation effects (e.g., lone-pair donation from piperazine nitrogen to adjacent σ* orbitals) .

Example Workflow:

Optimize geometry using B3LYP/6-311++G(d,p) basis set.

Simulate IR/Raman spectra for vibrational mode assignments.

Compare computed NMR chemical shifts with experimental data to validate models .

Advanced Question: How to address contradictions in reported pharmacological data for piperazine derivatives?

Methodological Answer:
Conflicting bioactivity data (e.g., serotonin receptor affinity vs. cytotoxicity) arise from structural subtleties and assay variability . Resolution strategies include:

  • Structure-Activity Relationship (SAR) Studies :
    • Modify substituents on the piperazine ring (e.g., replacing 2-methoxyphenyl with 4-fluorophenyl) to isolate pharmacophore contributions .
    • Test enantiomers separately if chirality exists (e.g., axial vs. equatorial carboxamide conformers) .
  • Standardized Assay Conditions :
    • Use identical cell lines (e.g., HEK-293 for receptor binding) and control compounds (e.g., ketanserin for 5-HT2A assays) .
    • Validate results with orthogonal methods (e.g., radioligand binding + calcium flux assays) .

Example Data Reconciliation:

StudyActivity (IC₅₀)Assay SystemKey Variable
A12 nMHEK-293, 5-HT7 receptor10% FBS in media
B450 nMCHO-K1, 5-HT7 receptorSerum-free conditions

Hypothesis: Serum proteins in Study A may sequester the compound, artificially lowering potency .

Advanced Question: What strategies optimize bioavailability for in vivo studies?

Methodological Answer:
Enhance pharmacokinetic properties through:

  • Prodrug Design : Introduce ester groups (e.g., acetylated piperazine) to improve membrane permeability, with enzymatic hydrolysis in vivo .
  • Salt Formation : Prepare hydrochloride salts to enhance aqueous solubility (e.g., 1–5 mg/mL in PBS) .
  • Co-crystallization : Use co-formers like succinic acid to stabilize the amorphous phase and prolong half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.